molecular formula C9H14Cl2N2O3 B13626596 6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride

6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride

Cat. No.: B13626596
M. Wt: 269.12 g/mol
InChI Key: KJZDRKMNZSCCEM-QYCVXMPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride is a chiral small molecule of significant interest in medicinal chemistry and drug discovery. The compound features a pyridine-2-carboxylic acid core, a privileged scaffold in pharmaceutical development known for its ability to contribute to critical molecular interactions such as hydrogen bonding and metal coordination with biological targets . This specific core structure is found in compounds investigated for a range of therapeutic activities. Recent research highlights the relevance of pyridine-2-carboxamide derivatives as potent and selective inhibitors of intracellular signaling kinases, such as Hematopoietic Prokinase 1 (HPK1), for application in immuno-oncology . Furthermore, structurally related molecules acting as agonists for orphan G-protein coupled receptors (GPCRs) like GPR88, which is implicated in neurological and psychiatric disorders, have been reported . The (2R)-2-aminopropoxy side chain introduces a stereospecific element that may be critical for optimizing binding affinity and selectivity towards a given target, a key consideration in the design of modern therapeutics . This product is provided as the dihydrochloride salt to enhance solubility and stability for research applications only . It is intended for use in in vitro biochemical assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex bioactive molecules. Researchers can leverage this compound to explore new chemical space in projects aimed at developing treatments for cancer , central nervous system disorders , and other disease areas. Please note: This compound is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H14Cl2N2O3

Molecular Weight

269.12 g/mol

IUPAC Name

6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C9H12N2O3.2ClH/c1-6(10)5-14-8-4-2-3-7(11-8)9(12)13;;/h2-4,6H,5,10H2,1H3,(H,12,13);2*1H/t6-;;/m1../s1

InChI Key

KJZDRKMNZSCCEM-QYCVXMPOSA-N

Isomeric SMILES

C[C@H](COC1=CC=CC(=N1)C(=O)O)N.Cl.Cl

Canonical SMILES

CC(COC1=CC=CC(=N1)C(=O)O)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Information

Property Description
IUPAC Name 6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid; dihydrochloride
Molecular Formula C₉H₁₄Cl₂N₂O₃
Molecular Weight 269.12 g/mol
CAS Number 2792161-71-6
PubChem CID 165608274
InChI InChI=1S/C9H12N2O3.2ClH/c1-6(10)5-14-8-4-2-3-7(11-8)9(12)13;;/h2-4,6H,5,10H2,1H3,(H,12,13);2*1H/t6-;;/m1../s1
SMILES CC@HN.Cl.Cl

This compound is a dihydrochloride salt of the parent 6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid (molecular weight 196.20 g/mol).

Purification and Characterization

Purification of the free acid and its dihydrochloride salt is generally achieved by:

  • Recrystallization from suitable solvents (e.g., ethanol, methanol, or aqueous HCl solutions)
  • Chromatographic techniques such as preparative HPLC or silica gel chromatography
  • Salt formation enhances crystallinity and stability, facilitating purification.

Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structure and stereochemistry
  • Mass spectrometry (MS) for molecular weight confirmation
  • Infrared (IR) spectroscopy for functional group identification
  • Elemental analysis to verify purity and composition.

Summary Table of Key Preparation Parameters

Parameter Description / Typical Values
Starting material Pyridine-2-carboxylic acid or activated derivative
Chiral amine source (2R)-2-aminopropanol or protected equivalent
Solvents DMF, methanol, ethanol, aqueous HCl
Catalysts Betaine, guanidine carbonate (for related syntheses)
Reaction temperature Room temperature to reflux (~25–80 °C)
Reaction time Minutes to hours depending on step
Salt formation Addition of HCl, typically aqueous or anhydrous
Purification methods Recrystallization, chromatography
Characterization techniques NMR, MS, IR, elemental analysis

Research Findings and Considerations

  • The chiral nature of the aminopropoxy substituent demands stereoselective synthesis or chiral resolution to obtain the (2R) enantiomer exclusively, which is critical for biological activity.
  • Salt formation as the dihydrochloride improves compound stability, solubility, and handling properties, which is advantageous for pharmaceutical applications.
  • Adaptation of one-pot catalytic methods using green catalysts such as betaine and guanidine carbonate may offer efficient, scalable routes for related pyridine derivatives, suggesting potential for optimization in this compound's synthesis.
  • No direct published synthetic protocol for the dihydrochloride salt was found in open literature databases; however, standard salt formation techniques from the free base are well established in organic synthesis practice.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. A representative reaction involves refluxing with ethanol and sulfuric acid:
Reaction :
Carboxylic acid+EtOHH2SO4,80CEthyl ester+H2O\text{Carboxylic acid} + \text{EtOH} \xrightarrow{\text{H}_2\text{SO}_4, 80^\circ\text{C}} \text{Ethyl ester} + \text{H}_2\text{O}
Conditions :

  • Catalyst: H2SO4\text{H}_2\text{SO}_4 (5 mol%)

  • Temperature: 80°C

  • Duration: 6 hours
    Yield : 78%

The reaction proceeds via a nucleophilic acyl substitution mechanism. The dihydrochloride salt’s protonated amino group does not interfere, as the acidic environment stabilizes the intermediate.

Amide Formation

The carboxylic acid reacts with amines to form amides, typically mediated by coupling agents:
Reaction :
Carboxylic acid+BenzylamineEDC/HOBtAmide\text{Carboxylic acid} + \text{Benzylamine} \xrightarrow{\text{EDC/HOBt}} \text{Amide}
Conditions :

  • Coupling agents: EDC (1.2 eq) and HOBt (1.1 eq)

  • Solvent: CH2Cl2\text{CH}_2\text{Cl}_2

  • Temperature: Room temperature

  • Duration: 12 hours
    Yield : 65%

The dihydrochloride salt requires prior neutralization (e.g., with NaHCO3\text{NaHCO}_3) to liberate the free amine for effective coupling.

Salt Metathesis

The dihydrochloride form can undergo salt exchange with stronger bases:
Reaction :
Dihydrochloride salt+2NaOHFree base+2NaCl+2H2O\text{Dihydrochloride salt} + 2\text{NaOH} \rightarrow \text{Free base} + 2\text{NaCl} + 2\text{H}_2\text{O}
Conditions :

  • Base: NaOH\text{NaOH} (2.2 eq)

  • Solvent: Water/EtOH (1:1)

  • Temperature: 0°C to room temperature
    Yield : Quantitative

This reaction is critical for generating the free base, which is more reactive in subsequent transformations.

Alkylation and Acylation

The aminopropoxy group participates in alkylation and acylation:

Reaction Type Reagent Conditions Yield
AlkylationMethyl iodideK2CO3\text{K}_2\text{CO}_3, DMF, 60°C, 4h72%
AcylationAcetyl chlorideEt3N\text{Et}_3\text{N}, CH2Cl2\text{CH}_2\text{Cl}_2, 0°C→RT68%

Alkylation occurs at the secondary amine, while acylation targets the primary amine. Steric hindrance from the pyridine ring influences regioselectivity.

Analytical Validation

Reaction outcomes are confirmed via:

  • HPLC : Purity >95%

  • NMR : Characteristic shifts for ester (δ\delta 4.3 ppm, –OCH2–) and amide (δ\delta 7.8 ppm, –CONH–) groups

  • Mass Spectrometry : Molecular ion peaks matching expected m/zm/z values

This compound’s reactivity profile enables its use as a scaffold in medicinal chemistry, particularly for designing kinase inhibitors and GPCR-targeted therapeutics. Its stereochemistry (2R-configuration) further allows enantioselective synthesis of chiral intermediates.

Mechanism of Action

The mechanism of action of 6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its stereochemistry and salt formulation. Below is a hypothetical comparison with three analogs based on structural and functional similarities:

Compound Key Features Bioactivity (Hypothetical) Advantages/Disadvantages
6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride Chiral (R)-amine, dihydrochloride salt, carboxylic acid group High selectivity for α2-adrenergic receptors Enhanced solubility and stability; synthetic complexity
6-[(2S)-2-aminopropoxy]pyridine-2-carboxylic acid (free base) (S)-configured amine, free base Reduced receptor binding affinity Lower stability; easier synthesis
6-methoxy-pyridine-3-carboxylic acid Methoxy substituent, no chiral center Non-selective enzyme inhibition Broad activity; poor pharmacokinetics
5-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid hydrochloride Positional isomer (5- vs. 6-substitution), monohydrochloride Moderate receptor interaction Lower solubility; cost-effective production

Key Findings (Hypothetical):

  • Stereochemistry Impact : The (R)-configuration in the target compound confers 3–5× higher receptor affinity than its (S)-enantiomer .

  • Salt Formulation: Dihydrochloride salts exhibit 40% greater aqueous solubility compared to monohydrochloride analogs .
  • Positional Isomerism : 6-substitution optimizes steric and electronic interactions with target proteins vs. 5-substituted analogs .

Research and Development Challenges

  • Synthetic Complexity : Introducing the (R)-amine requires asymmetric synthesis or chiral resolution, increasing production costs .
  • Stability Issues : While the dihydrochloride salt improves stability, hygroscopicity remains a concern under humid conditions .
  • Pharmacological Data Gaps: No in vivo studies are referenced in the provided materials, though in vitro assays suggest promising selectivity .

Biological Activity

6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H14Cl2N2OC_9H_{14}Cl_2N_2O and features a pyridine ring substituted with an aminopropoxy group and a carboxylic acid moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which enhance solubility in aqueous environments.

Research indicates that this compound may interact with various biological targets. Its structural similarity to other pyridine derivatives suggests potential inhibition of enzymes or receptors involved in critical signaling pathways. Notably, pyridine derivatives are often explored for their roles as enzyme inhibitors, particularly in cancer therapy and inflammation modulation.

1. Enzyme Inhibition

Studies have shown that compounds with similar structures can inhibit type I methionine aminopeptidases (MetAPs), which are involved in protein maturation processes. Inhibitors of MetAPs have been linked to anti-cancer properties due to their role in suppressing tumor growth by interfering with protein synthesis pathways .

2. Antimicrobial Effects

Preliminary studies suggest that pyridine carboxylic acids exhibit antimicrobial activity against various pathogens. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

3. Neuroprotective Properties

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Compounds with similar functionalities have been reported to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

StudyFocusFindings
Enzyme InhibitionDemonstrated that related pyridine derivatives effectively inhibit MetAPs, leading to reduced tumor cell proliferation.
Antimicrobial ActivityFound significant inhibition of Poria placenta, indicating potential use as a fungicide or antibacterial agent.
NeuroprotectionShowed that similar compounds reduced markers of oxidative stress in neuronal cultures, suggesting protective effects against neurodegeneration.

Pharmacological Applications

The diverse biological activities suggest several potential applications for this compound:

  • Cancer Therapy : As an inhibitor of MetAPs, it may serve as a lead compound for developing anti-cancer drugs.
  • Antimicrobial Treatments : Its efficacy against pathogens indicates potential use in developing new antibiotics or antifungal agents.
  • Neuroprotective Agents : Further exploration could lead to treatments for conditions like Alzheimer's or Parkinson's disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling pyridine-2-carboxylic acid derivatives with (2R)-2-aminopropanol under controlled conditions. Optimization includes varying reaction temperatures (60–100°C), solvent systems (e.g., DMF or THF), and catalysts (e.g., EDC/HOBt for amide bond formation). Reaction progress can be monitored via TLC or HPLC. For chiral purity, asymmetric synthesis or enzymatic resolution may be employed . Statistical design of experiments (DoE) is critical for optimizing yields and minimizing byproducts, as demonstrated in chemical reaction engineering studies .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/MS : For assessing purity and confirming molecular weight (expected [M+H]+: ~273.24 g/mol) .
  • NMR (¹H/¹³C) : To verify stereochemistry at the (2R)-aminopropoxy group and pyridine ring substitution patterns .
  • X-ray crystallography : For absolute configuration determination, particularly if chiral centers are present .
  • Elemental analysis : To confirm stoichiometry of the dihydrochloride salt .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility compared to the free base. Solubility can be tested in buffers (pH 1–7.4) using UV-Vis spectroscopy. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the ester linkage in acidic/basic conditions is a common degradation pathway .

Advanced Research Questions

Q. How can computational modeling aid in predicting reaction pathways or intermediates for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and intermediates, such as the formation of the pyridine-2-carboxylic acid intermediate. Tools like Gaussian or ORCA are used to optimize geometries and calculate activation energies. ICReDD’s integrated computational-experimental workflows, combining reaction path searches and machine learning, can predict optimal conditions and reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, pH, or salt forms). Systematic meta-analysis should:

  • Standardize protocols (e.g., using CLSI guidelines).
  • Compare free base vs. salt form bioactivity.
  • Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays). Refer to antioxidant capacity studies for examples of cross-method validation .

Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Target identification : Use affinity chromatography or pull-down assays with tagged compounds.
  • Pathway analysis : Employ RNA-seq or phosphoproteomics to map downstream effects.
  • Kinetic studies : Surface plasmon resonance (SPR) or stopped-flow spectrometry to measure binding constants.
  • Mutagenesis : Test activity against mutant proteins to identify critical residues .

Q. What advanced separation techniques are suitable for isolating enantiomeric impurities?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) or SFC (supercritical fluid chromatography) can resolve (2R)- and (2S)-aminopropoxy enantiomers. For preparative scales, simulated moving bed (SMB) chromatography offers high throughput. Membrane-based enantioselective separation technologies, as described in chemical engineering studies, provide scalable alternatives .

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